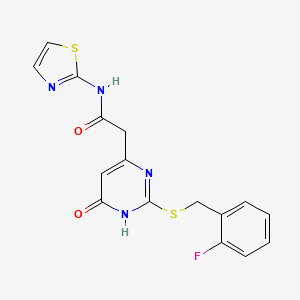

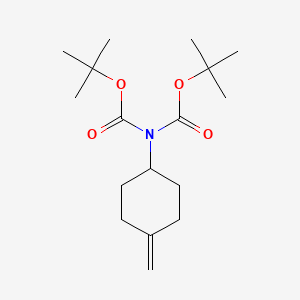

Imidodicarbonic acid, 2-(4-methylenecyclohexyl)-, 1,3-bis(1,1-dimethylethyl) ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidodicarbonic acid, 2-(4-methylenecyclohexyl)-, 1,3-bis(1,1-dimethylethyl) ester is an organic compound with the molecular formula C17H29NO4 . It is also known by its IUPAC name tert-butyl (tert-butoxycarbonyl) (4-methylenecyclohexyl)carbamate . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H29NO4/c1-12-8-10-13(11-9-12)18(14(19)21-16(2,3)4)15(20)22-17(5,6)7/h13H,1,8-11H2,2-7H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 311.42 . It is typically stored at temperatures between 2-8°C .Scientific Research Applications

Organic Synthesis Building Block

This compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of the cyclohexyl group into a variety of molecular frameworks, which is particularly useful in the synthesis of complex cyclic molecules. The tert-butyl groups can be deprotected under acidic conditions, revealing functional groups that are amenable to further chemical transformations .

Medicinal Chemistry

In medicinal chemistry, this compound’s unique structure is exploited for the design of new pharmaceuticals. The cyclohexyl moiety is a common feature in many biologically active molecules, and the presence of the tert-butyl ester groups provides lipophilicity, which can enhance cell membrane permeability .

Material Science

The compound’s robust structure makes it suitable for the development of new materials. It can be incorporated into polymers to improve their mechanical strength or used to synthesize new types of resins with specific properties such as increased thermal stability or chemical resistance .

Catalysis

In catalysis research, this compound can act as a ligand for transition metal catalysts. The cyclohexyl group can provide steric bulk, influencing the selectivity and activity of the catalyst, while the ester groups can coordinate to metals, stabilizing the catalytic complex .

Chemical Synthesis Protocols

It is used in the development of new chemical synthesis protocols. For example, it can be involved in protodeboronation reactions, where it may serve as a substrate or product in the transformation of boronic esters, a reaction of significant interest in synthetic chemistry .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic methods. Its unique retention time and spectral properties make it suitable for calibrating instruments or as a marker in complex mixture analyses .

Agrochemical Research

The compound’s structure is similar to that of certain plant growth regulators, making it a candidate for agrochemical research. It could be modified to create new compounds that influence plant growth or protect crops from pests and diseases .

Environmental Chemistry

Lastly, in environmental chemistry, this compound could be studied for its degradation products and environmental fate. Understanding how it breaks down in various conditions can inform the development of safer and more eco-friendly chemicals .

Safety And Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be a cause for concern . The hazard statement H302 suggests that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

tert-butyl N-(4-methylidenecyclohexyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO4/c1-12-8-10-13(11-9-12)18(14(19)21-16(2,3)4)15(20)22-17(5,6)7/h13H,1,8-11H2,2-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNVPWZWINGZHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CCC(=C)CC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidodicarbonic acid, 2-(4-methylenecyclohexyl)-, 1,3-bis(1,1-dimethylethyl) ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B2742676.png)

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2742677.png)

![N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-[(2-methoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2742679.png)

![7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2742685.png)

![4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2742687.png)

![2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol](/img/structure/B2742694.png)